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Compound of Interest

Compound Name: N-ethylpiperidine-4-carboxamide

Cat. No.: B169664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous biologically active compounds. Its synthetic tractability and presence in

various approved drugs underscore its importance in the development of novel therapeutics.

This document provides a comprehensive overview of the potential applications of "N-
ethylpiperidine-4-carboxamide" (CAS: 1903-65-7), a representative member of this class, in

drug discovery. While specific biological data for this exact compound is limited in publicly

available literature, this note extrapolates its potential based on the activities of structurally

related analogs. The protocols provided herein are established methods for assessing the

biological activities associated with the broader piperidine-4-carboxamide chemical class.

Physicochemical Properties and Characterization
A summary of the physicochemical properties of N-ethylpiperidine-4-carboxamide is provided

below. While specific spectral data for this compound is not widely published, representative

spectra of its precursors are available and serve as a reference for synthetic characterization.
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Property Value Source

CAS Number 1903-65-7 [1]

Molecular Formula C₈H₁₆N₂O [1]

Molecular Weight 156.23 g/mol [1]

IUPAC Name
N-ethylpiperidine-4-

carboxamide
-

Canonical SMILES CCNC(=O)C1CCNCC1 -

Potential Therapeutic Applications and Supporting
Data from Analogs
The N-ethylpiperidine-4-carboxamide scaffold holds potential across several therapeutic

areas, as evidenced by the biological activities of its derivatives. The following sections

summarize these applications and present quantitative data for analogous compounds to

illustrate the potential potency and spectrum of activity.

Carbonic Anhydrase Inhibition
Derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of human

carbonic anhydrases (hCAs), enzymes implicated in glaucoma, certain cancers, and

neurological disorders.

Analog Compound Target Isoform
Inhibition Constant (Kᵢ,
nM)

Analog 1 hCA I 316.7

Analog 2 hCA II 1.2

Analog 3 hCA IX 0.8

Analog 4 hCA XII 5.7

Acetylcholinesterase Inhibition
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The piperidine core is a well-known feature in many acetylcholinesterase (AChE) inhibitors

used in the treatment of Alzheimer's disease. N-substituted piperidine-4-carboxamide

derivatives have been explored for this purpose.

Analog Compound Target IC₅₀ (µM)

Analog 5 AChE 5.94

Analog 6 AChE 0.41

Antibacterial Activity (DNA Gyrase Inhibition)
A novel class of piperidine-4-carboxamides has been shown to exhibit potent antibacterial

activity against Mycobacterium abscessus by targeting DNA gyrase.

Analog Compound
Target
Organism/Enzyme

MIC (µM) IC₅₀ (µM)

844-TFM M. abscessus 1.5 -

844-TFM
M. abscessus DNA

Gyrase
- 1.5

Analog 7 M. abscessus 12.5 -

Antimalarial Activity (Proteasome Inhibition)
Piperidine carboxamides have emerged as potent and selective inhibitors of the Plasmodium

falciparum proteasome, a key target for antimalarial drug development.

Analog Compound Target EC₅₀ (nM)

SW042 P. falciparum 3D7 190

SW584 P. falciparum 3D7 3

SW726 P. falciparum 3D7 9
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Analgesic Activity
The piperidine scaffold is a common feature in opioid analgesics. Derivatives of piperidine-4-

carboxamide have been investigated for their pain-relieving properties.

Analog Compound Assay Result

Analog 8
Acetic Acid-Induced Writhing

(mice)
Significant inhibition of writhing

Analog 9 Hot Plate Test (mice)
Increased latency to pain

response

Experimental Protocols
This section provides detailed protocols for the synthesis of N-ethylpiperidine-4-carboxamide
and for the key biological assays relevant to its potential applications.

Synthesis of N-ethylpiperidine-4-carboxamide
The synthesis of N-ethylpiperidine-4-carboxamide can be achieved via a two-step process

involving the N-ethylation of a suitable piperidine precursor followed by amidation.

Protocol 1: Synthesis of N-ethylpiperidine-4-carboxylic acid

Materials:

Ethyl piperidine-4-carboxylate

Ethyl iodide or ethyl bromide

Potassium carbonate (K₂CO₃)

Acetonitrile (anhydrous)

Diethyl ether

Saturated aqueous sodium bicarbonate
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Magnesium sulfate (anhydrous)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add

potassium carbonate (2 equivalents).

Slowly add ethyl iodide (1.2 equivalents) to the stirred suspension at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate.

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to

yield ethyl N-ethylpiperidine-4-carboxylate.

For hydrolysis, dissolve the ester in a mixture of ethanol and aqueous NaOH solution and

heat to reflux.

After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and acidify

with HCl to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain N-ethylpiperidine-4-carboxylic

acid.

Protocol 2: Amidation to form N-ethylpiperidine-4-carboxamide

Materials:

N-ethylpiperidine-4-carboxylic acid

Ammonia solution (aqueous or in a suitable solvent)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

Dimethylformamide (DMF, anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine

Sodium sulfate (anhydrous)

Procedure:

Dissolve N-ethylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room

temperature for 30 minutes.

Add the ammonia solution (2 equivalents) and continue stirring at room temperature

overnight.

Pour the reaction mixture into water and extract with dichloromethane.

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then

with brine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b169664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain N-
ethylpiperidine-4-carboxamide.

Workflow for Synthesis of N-ethylpiperidine-4-carboxamide

Step 1: N-Ethylation and Hydrolysis

Step 2: Amidation

Ethyl piperidine-4-carboxylate

1. Ethyl iodide, K2CO3
2. NaOH, H2O/EtOH

N-ethylpiperidine-4-carboxylic acid

N-ethylpiperidine-4-carboxylic acid

Ammonia, EDC, HOBt

N-ethylpiperidine-4-carboxamide

Click to download full resolution via product page
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Synthetic route to N-ethylpiperidine-4-carboxamide.

In Vitro Biological Assays
Protocol 3: Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl

acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-

nitrophenolate anion, which can be quantified spectrophotometrically at 405 nm.

Materials:

Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

Tris buffer (50 mM, pH 7.4)

p-Nitrophenyl acetate (p-NPA)

N-ethylpiperidine-4-carboxamide (test compound)

Acetazolamide (positive control)

DMSO

96-well microplate

Microplate reader

Procedure:

Prepare stock solutions of the test compound and acetazolamide in DMSO.

In a 96-well plate, add 140 µL of Tris buffer to each well.

Add 20 µL of the CA enzyme solution to the appropriate wells.

Add 20 µL of various concentrations of the test compound or control to the wells. Include a

vehicle control (DMSO).
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Pre-incubate the plate at room temperature for 10 minutes.

Initiate the reaction by adding 20 µL of p-NPA solution.

Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting

the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The activity of AChE is measured by monitoring the increase in the yellow color

produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE.

Materials:

Acetylcholinesterase (from electric eel or human erythrocytes)

Phosphate buffer (0.1 M, pH 8.0)

Acetylthiocholine iodide (ATCI)

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

N-ethylpiperidine-4-carboxamide (test compound)

Donepezil or Galantamine (positive control)

DMSO

96-well microplate

Microplate reader

Procedure:

Prepare stock solutions of the test compound and positive control in DMSO.
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To a 96-well plate, add 25 µL of ATCI solution.

Add 50 µL of DTNB solution.

Add 25 µL of the test compound at various concentrations.

Add 125 µL of phosphate buffer.

Pre-incubate the plate at 25°C for 10 minutes.

Initiate the reaction by adding 25 µL of the AChE solution.

Measure the absorbance at 412 nm every minute for 5 minutes.

Calculate the percentage of inhibition and determine the IC₅₀ value.

Workflow for In Vitro Enzyme Inhibition Assays
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Prepare Reagents
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Test Compound)

Plate Setup in 96-well Plate
(Controls and Test Compound Dilutions)

Pre-incubation
(Enzyme + Inhibitor)

Initiate Reaction
(Add Substrate)

Kinetic Measurement
(Spectrophotometer)

Data Analysis
(Calculate % Inhibition, IC50)
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General workflow for enzyme inhibition screening.

Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation. This is determined by the broth

microdilution method.

Materials:
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium abscessus)

Mueller-Hinton Broth (MHB) or appropriate growth medium

N-ethylpiperidine-4-carboxamide (test compound)

Ciprofloxacin or other relevant antibiotic (positive control)

DMSO

Sterile 96-well microplates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound in DMSO.

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well

plate.

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

Dilute the bacterial suspension and add it to each well, resulting in a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include a growth control (no compound) and a sterility control (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity

or by measuring the optical density at 600 nm.

In Vivo Biological Assay
Protocol 6: Acetic Acid-Induced Writhing Test for Analgesic Activity

Principle: This is a model of visceral pain. The intraperitoneal injection of acetic acid induces

abdominal constrictions (writhing), and the reduction in the number of writhes by a test
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compound indicates peripheral analgesic activity.

Materials:

Swiss albino mice (20-25 g)

Acetic acid (0.6% in saline)

N-ethylpiperidine-4-carboxamide (test compound)

Diclofenac sodium or Aspirin (positive control)

Normal saline (vehicle)

Syringes and needles

Procedure:

Divide the mice into groups (n=6): vehicle control, positive control, and test compound

groups.

Administer the vehicle, positive control, or test compound orally or intraperitoneally.

After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6%

acetic acid (10 mL/kg) intraperitoneally to each mouse.

Immediately place each mouse in an individual observation chamber and count the number

of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

Calculate the percentage of inhibition of writhing for each group compared to the vehicle

control group.

Signaling Pathway and Mechanism of Action Visualization

The following diagrams illustrate the potential mechanisms of action for piperidine-4-

carboxamide derivatives based on the activities of their analogs.

Potential Inhibition of Acetylcholinesterase
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Inhibition of acetylcholine hydrolysis by AChE.

Potential Mechanism of DNA Gyrase Inhibition in Bacteria

Bacterial DNA Gyrase
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Disruption of DNA supercoiling by DNA gyrase inhibitors.
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Conclusion
N-ethylpiperidine-4-carboxamide represents a versatile and synthetically accessible scaffold

with significant potential in drug discovery. Based on the activities of its close analogs, this

compound class warrants further investigation as a source of novel inhibitors for a range of

therapeutic targets, including carbonic anhydrases, acetylcholinesterase, bacterial DNA gyrase,

and the P. falciparum proteasome. The protocols provided herein offer a robust framework for

the synthesis, characterization, and biological evaluation of N-ethylpiperidine-4-carboxamide
and its derivatives, paving the way for future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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